3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride
Overview
Description
3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClNO3S2 It is a derivative of benzothiazine and contains both sulfonyl chloride and oxo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride typically involves the reaction of 2-aminobenzenesulfonyl chloride with a suitable carbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzothiazine ring structure. Common reagents used in this synthesis include thionyl chloride and phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The oxo group can participate in redox reactions, leading to the formation of reduced or oxidized products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various oxidized or reduced benzothiazine compounds .
Scientific Research Applications
3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride involves its reactivity with nucleophiles and its ability to undergo redox reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of stable products. The oxo group can participate in electron transfer reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-acetic acid: Similar structure but with an acetic acid group instead of sulfonyl chloride.
3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride: Contains an oxygen atom in the ring instead of sulfur.
Uniqueness
3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride is unique due to the presence of both sulfonyl chloride and oxo functional groups, which confer distinct reactivity and potential for diverse chemical transformations .
Properties
IUPAC Name |
3-oxo-4H-1,4-benzothiazine-6-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3S2/c9-15(12,13)5-1-2-7-6(3-5)10-8(11)4-14-7/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXJVEZCIWUQMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=CC(=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619205 | |
Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443955-56-4 | |
Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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